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molecular formula C7H17NSi B083576 1-(Trimethylsilyl)pyrrolidine CAS No. 15097-49-1

1-(Trimethylsilyl)pyrrolidine

Cat. No. B083576
M. Wt: 143.3 g/mol
InChI Key: NQLVIKZJXFGUET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08680332B2

Procedure details

Step 1—To an ice-cold solution of pyrrolidine (167 ml, 2.00 mol) in diethyl ether (500 ml) was added a solution of chlorotrimethylsilane (127 ml, 1.00 mol) in diethyl ether (100 ml) over 1 hour. The solid was removed by filtration and washed with diethyl ether (100 ml). The filtrates were concentrated in vacuo then distilled at atmospheric pressure to give N-trimethylsilylpyrrolidine (104 g, 73%) as a colorless liquid: b.p. 139-140° C.; 1H NMR (CDCl3) 0.09 (s, 9H), 1.74 (m, 4H), 2.91 (m, 4H); 13C NMR (CDCl3) 3.50, 28.26, 48.33
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
167 mL
Type
reactant
Reaction Step One
Quantity
127 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.Cl[Si:7]([CH3:10])([CH3:9])[CH3:8]>C(OCC)C>[CH3:8][Si:7]([CH3:10])([CH3:9])[N:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
167 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
127 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid was removed by filtration
WASH
Type
WASH
Details
washed with diethyl ether (100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrates were concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
then distilled at atmospheric pressure

Outcomes

Product
Name
Type
product
Smiles
C[Si](N1CCCC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 104 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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